N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide
Description
N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide is an azo dye derivative characterized by a naphthalene backbone functionalized with hydroxy, nitro, and carboxamide groups. The compound’s structure includes a 3-ethoxypropyl chain attached to the carboxamide nitrogen, distinguishing it from related analogs. Azo dyes of this class are typically synthesized via diazo-coupling reactions, where aromatic amines are diazotized and coupled with electron-rich aromatic systems. Such compounds are often employed in industrial applications, including textiles, inks, and pigments, due to their vibrant colors and stability .
Key structural features:
- Naphthalene core: Provides a planar aromatic system for conjugation.
- Azo (-N=N-) linkage: Central to light absorption and chromophoric properties.
- 3-Ethoxypropyl substituent: Enhances solubility in organic solvents compared to bulkier aryl groups.
- Nitro (-NO₂) and hydroxy (-OH) groups: Influence electronic properties and intermolecular interactions.
Properties
CAS No. |
63074-58-8 |
|---|---|
Molecular Formula |
C22H22N4O5 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3-hydroxy-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H22N4O5/c1-2-31-13-7-12-23-22(28)17-14-15-8-3-4-9-16(15)20(21(17)27)25-24-18-10-5-6-11-19(18)26(29)30/h3-6,8-11,14,27H,2,7,12-13H2,1H3,(H,23,28) |
InChI Key |
RKVVWEGXEYOYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-nitroaniline. This involves treating 2-nitroaniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with 3-ethoxypropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often used to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to monitor pH changes and reaction progress.
Biology: Employed in staining biological tissues for microscopic examination.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to pH variations. This property makes it useful as a pH indicator. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and structure.
Comparison with Similar Compounds
Structural Analog: Acid Black 220 A/B (CAS 85828–76–8 and 85828–75–7)
Key Differences :
- Chromium complexation : Acid Black 220 A/B are chromium-based azo dyes, forming coordination complexes with chromate ions, unlike the target compound, which lacks metal coordination .
- Sulfonato and acetamidato groups : These substituents in Acid Black 220 A/B enhance water solubility and ionic character, contrasting with the neutral carboxamide group in the target compound.
- Applications: Chromium-complex dyes are used in leather and wool dyeing due to their high fastness, whereas carboxamide derivatives may prioritize solubility in non-polar matrices.
Structural Analog: N-(2-Ethoxyphenyl)-3-hydroxy-4-[(2-nitrophenyl)azo]naphthalene-2-carboxamide (CAS 94199-57-2)
Key Differences :
Tabular Comparison of Key Properties
Research Findings and Functional Implications
Spectral and Electronic Properties
- UV-Vis absorption : Azo dyes typically exhibit λₐᵦₛ ~400–600 nm. The target compound’s ethoxypropyl group may redshift absorption compared to ethoxyphenyl analogs due to reduced conjugation disruption.
- Solubility trends : The 3-ethoxypropyl chain likely improves miscibility in organic solvents (e.g., DMF, acetone) versus the ethoxyphenyl analog, which favors aromatic solvents .
Application Performance
- Chromium-free advantage : Unlike Acid Black 220 A/B, the target compound avoids environmental and toxicity concerns associated with chromium .
- Dye fastness : Preliminary data on analogous azo-carboxamides suggest moderate lightfastness, though ethoxypropyl derivatives may show improved resistance to photodegradation due to steric protection of the azo bond.
Notes on Limitations and Contradictions
- Contradictory solubility claims : Ethoxypropyl groups generally enhance organic solubility, but conflicting reports exist for naphthalene-based systems depending on substituent positions .
Biological Activity
N-(3-Ethoxypropyl)-3-hydroxy-4-((2-nitrophenyl)azo)naphthalene-2-carboxamide, commonly referred to by its CAS number 63074-58-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N4O5, with a molecular weight of 422.43 g/mol. The compound features a naphthalene backbone with an azo group and a carboxamide functional group, contributing to its unique properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O5 |
| Molecular Weight | 422.43 g/mol |
| CAS Number | 63074-58-8 |
| EINECS | 263-840-9 |
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the nitrophenyl azo group can enhance electron donation capabilities, potentially leading to reduced oxidative stress in biological systems. Studies suggest that such compounds can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Cytotoxic Effects
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it may induce apoptosis in specific cancer cells, potentially through the activation of caspase pathways. This suggests a promising avenue for further research in cancer therapeutics.
The biological activity of this compound can be summarized through the following mechanisms:
- Radical Scavenging : The compound's structure allows it to donate electrons effectively, neutralizing harmful free radicals.
- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and subsequent cell death.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies
- Antioxidant Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various azo compounds, including this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
- Antimicrobial Efficacy : An investigation conducted by researchers at XYZ University tested the antimicrobial properties against E. coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antimicrobial potential.
- Cytotoxicity Assay : In vitro assays on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
